N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide
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Overview
Description
N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions.
Formation of the N-hydroxyacetamide Moiety: The N-hydroxyacetamide moiety can be introduced through the reaction of the benzofuran derivative with hydroxylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways.
Modulating Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and survival.
Binding to Receptors: It may bind to specific receptors on cell surfaces, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A parent compound with similar structural features.
Indole Derivatives: Compounds with a similar heterocyclic structure and biological activities.
Benzothiophene: Another heterocyclic compound with comparable properties.
Uniqueness
N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of the N-hydroxyacetamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H17NO4/c1-8(15(17)10(3)16)14-9(2)19-13-6-5-11(18-4)7-12(13)14/h5-8,17H,1-4H3 |
InChI Key |
GOCCIECGJNXUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(C)N(C(=O)C)O |
Origin of Product |
United States |
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